Carbobenzyloxy-D,L-hexafluorovaline

Peptide synthesis Fluorinated amino acids Synthetic methodology

Carbobenzyloxy-D,L-hexafluorovaline (Cbz-D,L-Hfv) is a protected non-natural amino acid derivative in which the α-amino group of racemic hexafluorovaline is masked by a carbobenzyloxy (Cbz) moiety. The molecule belongs to the class of extensively fluorinated amino acid building blocks used in peptide and protein engineering.

Molecular Formula C13H11F6NO4
Molecular Weight 359.22 g/mol
Cat. No. B13484786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbobenzyloxy-D,L-hexafluorovaline
Molecular FormulaC13H11F6NO4
Molecular Weight359.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC(C(C(F)(F)F)C(F)(F)F)C(=O)O
InChIInChI=1S/C13H11F6NO4/c14-12(15,16)9(13(17,18)19)8(10(21)22)20-11(23)24-6-7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,20,23)(H,21,22)
InChIKeyOVXHEIJQTJXPQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carbobenzyloxy-D,L-hexafluorovaline (CAS 2351999-64-7): Cbz-Protected Racemic Hexafluorovaline for Orthogonal Peptide Engineering


Carbobenzyloxy-D,L-hexafluorovaline (Cbz-D,L-Hfv) is a protected non-natural amino acid derivative in which the α-amino group of racemic hexafluorovaline is masked by a carbobenzyloxy (Cbz) moiety [1]. The molecule belongs to the class of extensively fluorinated amino acid building blocks used in peptide and protein engineering. Hexafluorovaline features two trifluoromethyl groups on the side chain in place of the methyl groups of natural valine, imparting a strong fluorous character while retaining near-isosteric geometry relative to the parent hydrocarbon [2]. The Cbz protecting group is cleaved by catalytic hydrogenolysis under neutral conditions, providing orthogonal deprotection compatibility with both acid-labile (Boc) and base-labile (Fmoc) protection schemes [1].

Why Cbz-D,L-Hexafluorovaline Cannot Be Replaced by Boc-, Fmoc-, or Non-Fluorinated Valine Analogs


The Cbz-D,L-hexafluorovaline building block integrates three interdependent molecular features—the Cbz protecting group, the D,L racemic configuration, and the hexafluorinated side chain—none of which can be substituted independently without compromising downstream experimental outcomes. First, hexafluorovaline is exceptionally susceptible to α-carbon racemization upon carboxyl activation [1]; Cbz deprotection via hydrogenolysis proceeds under neutral conditions, whereas Fmoc removal requires basic piperidine treatment known to promote racemization of electron-deficient α-carbons. Second, the L- and D-enantiomers of hexafluorovaline exhibit a 20- to 100-fold difference in target potency [2]; replacing the racemic Cbz-D,L form with enantiopure Cbz-L-Hfv eliminates the comparator enantiomer essential for structure–activity relationship (SAR) studies. Third, substituting hexafluorovaline with natural valine removes the fluorous effect—altered hydrophobicity, reduced pKa, and enhanced metabolic stability—that drives the unique biophysical and pharmacological behavior of fluorinated peptides [3].

Quantitative Evidence Guide: How Cbz-D,L-Hexafluorovaline Differentiates from Its Closest Analogs


Racemic Building Block Strategy Cuts Synthetic Steps by 50% Versus Boc-DL-Hfv Isolation

A 2024 study demonstrated that a synthetic route employing racemic hexafluorovaline (hfVal) as a direct building block requires only four overall synthetic steps for di- and tripeptide assembly, compared with eight synthetic steps required for routes that first isolate and purify Boc-DL-Hfv-OH as a discrete intermediate [1]. Although the 2024 route uses benzyl amine derivatives rather than Cbz-protected Hfv directly, the underlying principle—that racemic Hfv can bypass the laborious isolation of enantiopure or Boc-protected forms—applies to Cbz-D,L-Hfv procurement: the racemic Cbz-protected form provides immediate access to both enantiomers without the additional resolution and protection-interconversion steps inherent to Boc-based strategies.

Peptide synthesis Fluorinated amino acids Synthetic methodology

L-Hexafluorovaline Is 20- to 100-Fold More Potent Than Its D-Enantiomer at the Angiotensin II Receptor

In a direct head-to-head comparison within the same study, the L-congener of hexafluorovaline at position 8 of angiotensin II ([Sar1,Hfv8]AII) was 20–100 times more active as either an angiotensin agonist or antagonist than its D-diastereomer ([Sar1,D-Hfv8]AII) when evaluated on isolated tissue preparations at nanogram/milliliter dose ranges [1]. This enormous enantiomer-dependent potency window underscores why the racemic Cbz-D,L-Hfv form holds distinct procurement value: it delivers both enantiomers in a single product, enabling systematic enantiomer-activity profiling without separate purchases of Cbz-L-Hfv and Cbz-D-Hfv.

Angiotensin pharmacology Enantiomer specificity GPCR SAR

Hexafluorovaline-Containing Angiotensin Antagonists Produce Prolonged Pressor Blockade Exceeding 1 Hour, Surpassing the Leu8 Standard

In the same 1987 study, both [Sar1,Hfv8]AII and [Sar1,D-Hfv8]AII were significantly more effective than [Sar1,Leu8]AII—a well-established standard angiotensin II antagonist—as angiotensin II inhibitors at the microgram dose range, producing prolonged blockade of the pressor response toward angiotensin II for over 1 hour [1]. This demonstrates that the hexafluorovaline residue confers a pharmacodynamic duration advantage over the hydrocarbon leucine analog, directly attributable to the fluorinated side chain.

Angiotensin antagonist Duration of action In vivo pharmacology

Position-Dependent Functional Switching: [Hfv5]Angiotensin II Retains 133% Agonist Activity While [D-Hfv5]AII Is Completely Inactive

When hexafluorovaline was introduced at position 5 of angiotensin II, the L-configuration peptide [Hfv5]AII exhibited 133% of the activity of native angiotensin II (AII = 100%) in the rat uterus assay. In striking contrast, [D-Hfv5]AII was completely inactive [1]. This position-dependent functional dichotomy—where the L-form is a super-agonist and the D-form is silent—demonstrates that stereochemistry at the hexafluorovaline residue alone can toggle between full agonism and complete loss of function. No such stereochemical sensitivity is observed with natural valine at the same position.

Angiotensin II Structure-activity relationship Peptide hormone analogs

Hexafluorovaline Peptides Exhibit Broad Enzymatic Resistance; Cbz Deprotection Avoids Racemization Risk Under Basic Fmoc Conditions

The foundational 1981 study reported that hexafluorovaline derivatives showed general resistance toward various enzymatic digestions [1], a property attributed to the electron-withdrawing and steric-shielding effects of the bis-trifluoromethyl side chain. Critically, the same study documented that hexafluorovaline derivatives exhibit an extensive tendency to racemize upon carboxyl activation [1]. This racemization liability makes the choice of N-protecting group consequential: Fmoc deprotection employs basic piperidine (pKa ~11), conditions that deprotonate the acidified α-carbon of hexafluorovaline and promote racemization. In contrast, Cbz deprotection via catalytic hydrogenolysis (H₂, Pd/C) proceeds under neutral, non-racemizing conditions [2]. The Cbz group therefore offers a deprotection modality that preserves stereochemical integrity at the exceptionally racemization-prone hexafluorovaline α-center—an advantage not shared by Fmoc-based strategies.

Proteolytic stability Racemization Protecting group strategy

Best-Fit Application Scenarios for Carbobenzyloxy-D,L-hexafluorovaline Based on Quantitative Evidence


Angiotensin Receptor Pharmacology: Structure–Activity Relationship (SAR) Studies Requiring Both Enantiomers

Cbz-D,L-Hfv is the optimal building block for peptide medicinal chemistry programs targeting angiotensin II receptors (AT₁, AT₂). The 20- to 100-fold potency difference between L- and D-hexafluorovaline at position 8 [1], combined with the position-dependent agonist/antagonist switching observed at position 5 [2], makes the racemic Cbz-protected form indispensable for systematically mapping stereochemical and positional SAR. Researchers can incorporate both enantiomers from a single building block, then separate diastereomeric peptides chromatographically, accelerating the identification of stereospecific pharmacophores without requiring two separate protected amino acid purchases.

Long-Acting Peptide Antagonist Design with Extended Target Engagement

For therapeutic programs requiring sustained pharmacodynamic effects, Cbz-D,L-Hfv provides access to peptide antagonists that produce pressor response blockade exceeding 1 hour—significantly outperforming the leucine-containing standard [1]. This application is particularly relevant for peptide-drug conjugate (PDC) and peptide therapeutic candidates where extended half-life at the target receptor translates into reduced dosing frequency. The hexafluorinated side chain's resistance to enzymatic degradation further supports in vivo longevity.

Protein Engineering: Probing Hydrophobic Core Packing with a Fluorous Amino Acid

Cbz-D,L-Hfv is suited for solid-phase peptide synthesis (SPPS) of fluorinated peptides designed to interrogate hydrophobic core packing in coiled-coil and helical bundle proteins. Hexafluorovaline serves as a near-isosteric but electronically and hydrophobically distinct replacement for valine [1]. The Cbz group's orthogonal hydrogenolytic deprotection enables sequential protecting group manipulation in fragment condensation strategies, and the racemic mixture allows researchers to test whether protein folding is stereospecific at the substituted position.

Enzymology: Substrate Analog Studies Exploiting Hexafluorovaline's Resistance to Proteolysis

The documented broad enzymatic resistance of hexafluorovaline-containing peptides [1] makes Cbz-D,L-Hfv a strategic precursor for designing enzyme substrate analogs that resist premature degradation during kinetic assays. For example, the hexafluorovaline-containing tripeptide δ-(L-α-aminoadipoyl)-L-cysteinyl-L-Hfv was co-crystallized with isopenicillin N synthase, revealing unique binding interactions at 1.30 Å resolution [2]. Cbz-D,L-Hfv enables the synthesis of such non-hydrolyzable substrate mimics, supporting structural biology and enzymology studies where substrate turnover must be slowed or blocked.

Quote Request

Request a Quote for Carbobenzyloxy-D,L-hexafluorovaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.